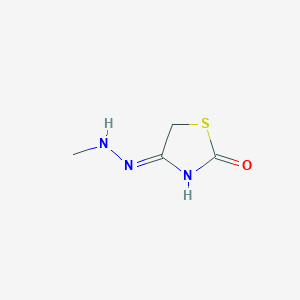
4-(2-Methylhydrazinyl)thiazol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylhydrazinyl)thiazol-2(5H)-one is a heterocyclic compound featuring a thiazole core. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . The structure of the compound is deduced by spectral data, elemental analyses, and chemical transformation .
Industrial Production Methods
similar thiazole derivatives are often synthesized using standard organic synthesis techniques involving the condensation of thiourea and an alpha-halo ketone .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylhydrazinyl)thiazol-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, thiosemicarbazide, ethanol, and triethylamine . Reaction conditions typically involve moderate temperatures and standard laboratory equipment.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which can be further modified for specific applications .
Applications De Recherche Scientifique
4-(2-Methylhydrazinyl)thiazol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer activity against breast cancer cell lines.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . It also acts as a fibrinogenic receptor antagonist with antithrombotic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A heterocyclic amine featuring a thiazole core, used in medicinal chemistry.
Thiosemicarbazide: A precursor in the synthesis of thiazole derivatives.
Uniqueness
4-(2-Methylhydrazinyl)thiazol-2(5H)-one is unique due to its specific structure and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C4H7N3OS |
|---|---|
Poids moléculaire |
145.19 g/mol |
Nom IUPAC |
(4E)-4-(methylhydrazinylidene)-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C4H7N3OS/c1-5-7-3-2-9-4(8)6-3/h5H,2H2,1H3,(H,6,7,8) |
Clé InChI |
JIJVFPBIPCRKTE-UHFFFAOYSA-N |
SMILES isomérique |
CN/N=C/1\CSC(=O)N1 |
SMILES canonique |
CNN=C1CSC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


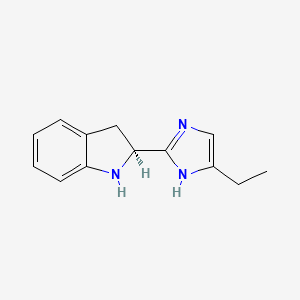
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
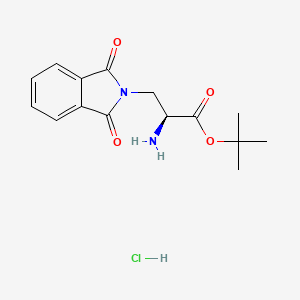
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
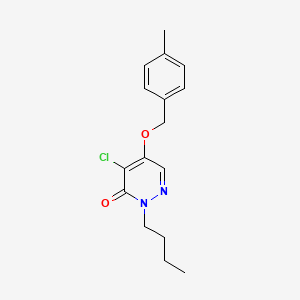
![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)

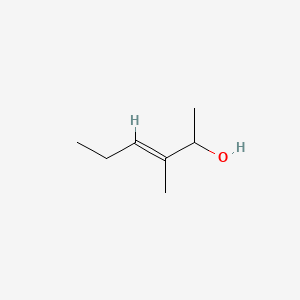
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)



